4-Boc-3,4-dihydro-2H-benzo[B][1,4]oxazine-6-carboxylic acid
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Overview
Description
4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is a complex organic compound that features a benzoxazine ring structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid typically involves the protection of amines using the tert-butoxycarbonyl group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using acetonitrile solution with 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
Industrial production of Boc-protected compounds often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of flow microreactor systems has been developed for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acidic conditions with trifluoroacetic acid or hydrochloric acid are employed for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Boc deprotection typically yields the free amine and carbon dioxide .
Scientific Research Applications
4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid involves the protection and deprotection of amines. The Boc group is added to the amine under basic conditions and can be removed under acidic conditions. This process allows for selective modification of the molecule without affecting other functional groups .
Comparison with Similar Compounds
Similar Compounds
tert-butoxycarbonyl-protected amino acids: These compounds also feature the Boc protecting group and are used in peptide synthesis.
tert-butoxycarbonyl-protected peptides: Similar in structure and function, used in the synthesis of complex peptides.
Uniqueness
4-[(tert-butoxy)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid is unique due to its benzoxazine ring structure combined with the Boc protecting group. This combination provides specific reactivity and stability, making it valuable in various synthetic applications .
Properties
Molecular Formula |
C14H17NO5 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-6-carboxylic acid |
InChI |
InChI=1S/C14H17NO5/c1-14(2,3)20-13(18)15-6-7-19-11-5-4-9(12(16)17)8-10(11)15/h4-5,8H,6-7H2,1-3H3,(H,16,17) |
InChI Key |
ZSEUGEHUBMIKCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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